IEM 1460 is an adamantine derivative that blocks both AMPA- and NMDA-type glutamate receptor (GluR) channels (IC50 = 10 μM-0.1 mM). It is selective for Ca2+-permeable GluR channels, which lack the GluR2 R subunit, and has been used to identify Ca2+-permeable glutamate receptors in the brain.
Voltage-dependent open-channel blocker of AMPA receptors. Selective for GluR2 subunit-lacking (Ca2+-permeable) receptors over GluR2-containing receptors (IC50 values are 2.6 and 1102 μM, respectively). Selectively blocks fast spiking interneuron but not medium spiny projection neuron in mouse striatum. Also blocks NMDA receptor-mediated currents. Anticonvulsant in vivo.
Iem 1460
CAS No.: 121034-89-7
Cat. No.: VC0004382
Molecular Formula: C19H38Br2N2
Molecular Weight: 454.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 121034-89-7 |
---|---|
Molecular Formula | C19H38Br2N2 |
Molecular Weight | 454.3 g/mol |
IUPAC Name | 5-(1-adamantylmethylamino)pentyl-trimethylazanium;bromide;hydrobromide |
Standard InChI | InChI=1S/C19H37N2.2BrH/c1-21(2,3)8-6-4-5-7-20-15-19-12-16-9-17(13-19)11-18(10-16)14-19;;/h16-18,20H,4-15H2,1-3H3;2*1H/q+1;;/p-1 |
Standard InChI Key | CQTDZUSQSTUZDA-UHFFFAOYSA-M |
SMILES | C[N+](C)(C)CCCCCNCC12CC3CC(C1)CC(C3)C2.Br.[Br-] |
Canonical SMILES | C[N+](C)(C)CCCCCNCC12CC3CC(C1)CC(C3)C2.Br.[Br-] |
Appearance | Assay:≥98%A white powder |
Introduction
Chemical Identity and Physicochemical Properties
IEM-1460, systematically named N,N,N-Trimethyl-5-[(tricyclo[3.3.1.1³,⁷]dec-1-ylmethyl)amino]-1-pentanaminium bromide hydrobromide, is characterized by a unique adamantane moiety linked to a quaternary ammonium group. This structural configuration underpins its interactions with AMPA receptor channels.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₉H₃₇BrN₂·HBr |
Molecular Weight | 454.33 g/mol |
CAS Number | 121034-89-7 |
Purity | ≥98% |
Solubility | 100 mM in water or DMSO |
The adamantane group enhances lipid membrane permeability, while the charged ammonium group facilitates binding to the receptor’s pore region . The compound’s bromide counterions ensure stability in aqueous solutions, making it suitable for electrophysiological and in vivo applications .
Mechanism of Action: Selective Blockade of CP-AMPARs
IEM-1460 selectively inhibits GluA2-lacking AMPA receptors, which exhibit high calcium permeability and inward rectification. This selectivity arises from its interaction with the receptor’s ion channel pore.
Voltage-Dependent Open-Channel Blockade
IEM-1460 binds within the transmembrane region of AMPA receptors, preferentially blocking CP-AMPARs in a voltage-dependent manner. At -70 mV, 100 μM IEM-1460 inhibits 95% of kainate-induced currents in striatal cholinergic interneurons but only 4–15% in GluA2-expressing neurons . The block is reversible and use-dependent, requiring channel opening for efficacy .
Calcium Permeability Correlation
A strong correlation exists between IEM-1460 sensitivity and AMPA receptor calcium permeability (P<sub>Ca</sub>/P<sub>Na</sub>). Neurons with P<sub>Ca</sub>/P<sub>Na</sub> > 0.3 (e.g., hippocampal interneurons) show 81–95% inhibition, while those with P<sub>Ca</sub>/P<sub>Na</sub> < 0.15 (e.g., cerebellar Purkinje cells) exhibit minimal block . This property makes IEM-1460 a functional marker for native CP-AMPARs .
Pharmacological Profile and Selectivity
Receptor Subunit Specificity
Receptor Type | IC₅₀ (μM) | Inhibition at 100 μM |
---|---|---|
GluA2-lacking AMPARs | 2.6 | 81–95% |
GluA2-containing AMPARs | 1102 | 4–15% |
IEM-1460’s 424-fold selectivity for GluA2-lacking receptors enables precise manipulation of CP-AMPARs in mixed neuronal populations . For example, in mouse striatum, it blocks fast-spiking interneurons (GluA2-low) but spares medium spiny projection neurons (GluA2-high) .
Anticonvulsant Effects
In rodent models, systemic IEM-1460 administration reduces seizure severity by suppressing hyperexcitability in CP-AMPAR-rich circuits. This effect is attributed to preferential inhibition of hippocampal interneurons, which regulate network synchrony .
Applications in Neurological Research
Pain and Neuropathy Studies
IEM-1460 has elucidated the role of CP-AMPARs in neuropathic pain. In spinal nerve ligation (SNL) models, intrathecal IEM-1460 reverses mechanical allodynia by blocking injury-induced CP-AMPAR trafficking in spinal dorsal horn neurons . Notably, α2δ-1 subunit upregulation post-injury enhances CP-AMPAR synaptic incorporation, a phenomenon abolished by IEM-1460 .
Synaptic Plasticity and Learning
Hippocampal long-term potentiation (LTP) studies reveal that IEM-1460-sensitive CP-AMPARs mediate early synaptic strengthening. Genetic or pharmacological CP-AMPAR ablation impairs spatial memory, highlighting their role in learning .
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